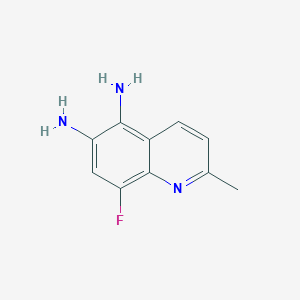

8-Fluoro-2-methylquinoline-5,6-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FN3 |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

8-fluoro-2-methylquinoline-5,6-diamine |

InChI |

InChI=1S/C10H10FN3/c1-5-2-3-6-9(13)8(12)4-7(11)10(6)14-5/h2-4H,12-13H2,1H3 |

InChI Key |

RFZKSBZSYQFMSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)N)N)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 2 Methylquinoline 5,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for determining the proton and carbon framework of 8-Fluoro-2-methylquinoline-5,6-diamine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system will likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm, influenced by the electron-withdrawing nature of the heterocyclic ring and the fluorine atom. The single proton on the benzene (B151609) ring (H-7) is anticipated to show a coupling to the adjacent fluorine atom. The protons of the two amine groups at positions C5 and C6 would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and concentration. The methyl group at the C2 position would give a characteristic singlet in the upfield region, likely around δ 2.5-2.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF), a key indicator of its position. The carbons bearing the amine groups (C-5 and C-6) and the methyl group (C-2) will also have characteristic chemical shifts. For instance, in related fluorinated quinoline compounds, carbons directly bonded to fluorine show significant downfield shifts and large C-F coupling constants.

A study on 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate, a related compound, showed the carbon attached to fluorine (C-8) resonating at 157.76 ppm with a large coupling constant of J = 256.0 Hz. nih.gov While the substitution pattern is different, this provides a valuable reference point for the expected chemical shift and coupling for C-8 in the target molecule.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| CH₃ (at C2) | ~2.5 - 2.8 | s | - |

| H-3 | ~7.0 - 7.5 | d | J ≈ 8-9 |

| H-4 | ~8.0 - 8.5 | d | J ≈ 8-9 |

| H-7 | ~7.2 - 7.8 | d | ³JHF ≈ 8-10 |

| NH₂ (at C5) | Broad | s | - |

| NH₂ (at C6) | Broad | s | - |

| Carbon | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| CH₃ (at C2) | ~20 - 25 | No |

| C-2 | ~155 - 160 | No |

| C-3 | ~120 - 125 | Small |

| C-4 | ~135 - 140 | Small |

| C-4a | ~145 - 150 | Small |

| C-5 | ~140 - 145 | Small |

| C-6 | ~130 - 135 | Small |

| C-7 | ~115 - 120 | Yes |

| C-8 | ~150 - 160 | Large (¹JCF) |

| C-8a | ~140 - 145 | Yes |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and establish the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the quinoline ring, for example, the coupling between H-3 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra.

Theoretical Prediction of NMR Chemical Shifts via Gauge-Independent Atomic Orbital (GIAO) Method

In the absence of experimental data, theoretical calculations provide a powerful predictive tool. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can calculate NMR chemical shifts with a good degree of accuracy. researchgate.net Studies on other substituted quinolines have demonstrated that GIAO calculations can successfully predict and help in the assignment of ¹H and ¹³C NMR spectra. researchgate.net For this compound, GIAO calculations would be invaluable in predicting the chemical shifts and coupling constants, providing a theoretical spectrum that could be compared with future experimental data for verification. Research on perfluoro-quinoline derivatives has shown excellent correlations between GIAO-computed and observed ¹⁹F and ¹³C NMR shifts, highlighting the method's utility in identifying and assigning resonances in complex fluoroheteroaromatic systems. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its functional groups.

N-H Stretching: The two amine groups at C5 and C6 would give rise to symmetric and asymmetric N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of two distinct bands in this region would be indicative of the primary amine groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoline ring system would produce a series of bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibrations of the primary amines would likely be found around 1600-1650 cm⁻¹, potentially overlapping with the aromatic ring stretches.

C-F Stretching: The C-F stretching vibration is expected to produce a strong absorption band in the region of 1000-1300 cm⁻¹.

| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |

| N-H (amine) | 3300 - 3500 | Medium-Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N / C=C (ring) | 1450 - 1650 | Medium-Strong |

| N-H (bending) | 1600 - 1650 | Medium |

| C-F | 1000 - 1300 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FTIR. While polar functional groups often give strong signals in FTIR, non-polar and symmetric vibrations tend to be more intense in Raman spectra. The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule would also be more readily observed. Combining FTIR and Raman data would allow for a more complete assignment of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For a compound like this compound, HRMS is critical to distinguish it from other potential isomers or compounds with the same nominal mass.

For this compound (C₁₀H₁₀FN₃), the theoretical monoisotopic mass can be calculated and would be expected to be confirmed by HRMS analysis with a similar degree of accuracy.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀FN₃ |

| Molecular Weight | 191.21 g/mol |

| Monoisotopic Mass | 191.08588 Da |

| Theoretical [M+H]⁺ | 192.09376 Da |

Note: This table represents theoretical values. Experimental verification via HRMS is a standard procedure in the characterization of new compounds.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to fragmentation, with the resulting fragment ions being detected. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pathways would be expected to involve the characteristic cleavage of the quinoline ring system and the loss of the substituent groups. While specific MS/MS data for this compound is not available, general fragmentation patterns for quinoline derivatives often involve the initial loss of small neutral molecules such as HCN or C₂H₂ from the heterocyclic ring. The presence of the methyl and amino groups would also lead to characteristic fragmentation pathways, such as the loss of a methyl radical (•CH₃) or ammonia (B1221849) (NH₃). The fluorine atom would also influence the fragmentation, potentially through the loss of HF.

A hypothetical fragmentation pattern could involve the initial loss of an amino group, followed by the cleavage of the quinoline ring. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the atoms within the molecule.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Although a single crystal structure of this compound has not been reported in the available literature, the crystal structure of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, has been determined. nih.gov This analysis revealed the precise spatial arrangement of the fluorinated quinoline core and its substituents. For this compound, a single crystal X-ray diffraction study would be expected to reveal a nearly planar quinoline ring system, with the amino and methyl groups attached. The fluorine atom's position on the benzene ring portion of the quinoline system would also be unequivocally confirmed. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the amino groups, which play a crucial role in the packing of the molecules in the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Fluorinated Quinoline Compound

| Parameter | Value for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.542(3) |

| b (Å) | 7.6842(15) |

| c (Å) | 16.921(3) |

| β (°) | 108.98(3) |

| Volume (ų) | 1785.1(6) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from a single crystal X-ray diffraction study.

Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a material and can be used to assess its purity. The PXRD pattern is unique to a specific crystalline form. For this compound, a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which are characteristic of the compound's crystal lattice. This technique is particularly useful for routine analysis and for monitoring the solid-state form of the compound during manufacturing or storage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated quinoline ring system. The presence of the amino and fluoro substituents will influence the positions and intensities of the absorption bands. Amino groups are strong auxochromes and are expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline. The fluorine atom, while also an auxochrome, has a less pronounced effect.

Studies on other quinoline derivatives have shown that the electronic absorption spectra can be complex, with multiple absorption bands corresponding to different electronic transitions. researchgate.net Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental data to assign the observed electronic transitions. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Solvent Effects |

| π → π* | 250 - 400 | Sensitive to solvent polarity; shifts may be observed. |

This table provides a general expectation for the UV-Vis absorption properties. Experimental determination in various solvents is necessary for a complete characterization.

Computational and Theoretical Chemistry of 8 Fluoro 2 Methylquinoline 5,6 Diamine

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in modern computational chemistry to determine the properties of molecules like substituted quinolines.

Optimization of Molecular Geometry and Conformational Analysis

To understand the properties of 8-Fluoro-2-methylquinoline-5,6-diamine, the first step in a computational study would be to determine its most stable three-dimensional shape through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a molecule with flexible groups like the diamine at positions 5 and 6, a conformational analysis would be necessary to identify the various possible spatial orientations (conformers) and their relative stabilities. This would typically involve rotating the amine groups and analyzing the resulting energy changes to locate the global minimum on the potential energy surface.

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

A critical aspect of any DFT study is the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex electron exchange and correlation interactions. For quinoline (B57606) derivatives, a popular and often reliable choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. nih.govnih.gov The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be sufficiently large to accurately describe the electron distribution. A common choice for molecules of this type is a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set. nih.govresearchgate.net Validation would involve comparing calculated properties (like known bond lengths or spectroscopic data, if available) with experimental data to ensure the chosen computational level is appropriate.

Calculation of Global and Local Reactivity Descriptors

Once the geometry is optimized, DFT allows for the calculation of various descriptors that predict the molecule's chemical reactivity.

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |

Without specific EHOMO and ELUMO values for this compound, this table cannot be populated.

Local Reactivity Descriptors , such as Fukui functions, would be calculated to predict which specific atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. arabjchem.org

Frontier Molecular Orbital (FMO) Theory and Related Analyses

FMO theory is fundamental to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Investigation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Spatial Distributions

The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. The spatial distribution shows where these orbitals are located on the molecule. For substituted quinolines, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govnih.gov

A typical data table for FMO analysis would include:

| Parameter | Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

No published research provides these values for this compound.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict and understand how different molecules will interact. The MEP surface uses a color scale to indicate charge distribution:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms attached to electronegative atoms) and are susceptible to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, one would expect to see negative potential (red) near the nitrogen atoms of the quinoline ring and the diamine groups, as well as the fluorine atom, making these the likely sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine groups. arabjchem.orgresearchgate.net Without performing the actual calculation, a precise map cannot be generated.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Electronic Excitations and UV-Vis Absorption Spectra

No published data is available for the prediction of electronic excitations or the UV-Vis absorption spectrum of this compound using TD-DFT. While TD-DFT is a common approach for such predictions in quinoline derivatives, specific calculations for this compound have not been reported.

Elucidation of Photophysical Behavior and Excited State Stability

There is no available research on the photophysical behavior or the excited state stability of this compound. Studies on other aminoquinolines suggest that the position of the amino group can be crucial for photophysical properties, but this has not been computationally explored for the title compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Transition State Characterization and Activation Energy Calculations

Specific transition state characterizations and activation energy calculations for reactions involving this compound are not documented in the scientific literature. Computational studies on other quinolines have successfully used these methods to understand reaction mechanisms, but this specific diamine has not been the subject of such a study.

Understanding Regio- and Enantioselectivity via Computational Models

There are no computational models available that describe the regio- or enantioselectivity of reactions for this compound. While computational chemistry is a powerful tool for understanding selectivity in reactions of functionalized quinolines, this work has not been performed for the compound .

Solvent Effects and Environmental Considerations in Computational Studies

While the influence of solvent is a critical parameter in computational studies of quinoline derivatives, often modeled using methods like the Polarizable Continuum Model (PCM), no such studies have been published specifically for this compound.

Chemical Reactivity and Transformation Studies of 8 Fluoro 2 Methylquinoline 5,6 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system possesses a dual nature in its reactivity towards substitution reactions. The pyridine (B92270) ring is generally electron-deficient and thus more susceptible to nucleophilic attack, while the benzene (B151609) ring is more akin to a standard aromatic system, albeit influenced by the fused heterocycle.

In the case of 8-Fluoro-2-methylquinoline-5,6-diamine, the presence of two strong electron-donating amino groups at positions 5 and 6 significantly activates the carbocyclic ring towards electrophilic substitution. These groups direct incoming electrophiles primarily to the ortho and para positions. Therefore, electrophilic attack would be expected to occur at position 7.

Conversely, the pyridine part of the quinoline is inherently electron-poor and generally resistant to electrophilic attack unless under harsh conditions. Nucleophilic substitution of hydrogen on the quinoline ring, particularly on the pyridine part, can occur, especially with strong nucleophiles. rsc.orgnih.gov However, the presence of other reactive sites, namely the fluoro and diamine groups, makes such reactions on the ring itself less likely to be selective for this compound.

Reactions Involving the Fluoro Moiety

The fluorine atom at position 8 is a key site for specific chemical transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C-F bond on an aromatic ring is a common site for nucleophilic aromatic substitution (SNAr), especially when the ring is activated by electron-withdrawing groups or by the inherent electron-deficient nature of a heterocyclic system like quinoline. nih.govnih.gov In SNAr reactions, the fluoride (B91410) ion is a good leaving group. A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can displace the fluorine atom. nih.govmdpi.com The rate and success of these reactions depend on the reaction conditions and the nucleophilicity of the attacking species. For related fluoroquinolines, these substitutions provide a pathway to a diverse range of derivatives. nih.govossila.com

C-F Bond Activation and Functionalization

Beyond SNAr, modern organic synthesis includes methods for C-F bond activation using transition metal catalysts. These methods can lead to cross-coupling reactions where the fluorine atom is replaced by other functional groups. While highly developed for many fluoroarenes, the application of these methods would need to be compatible with the other functional groups present in this compound.

Reactions Involving the Diamine Functionality

The adjacent amino groups at positions 5 and 6 are highly reactive and are precursors to a wide array of chemical transformations.

Acylation, Alkylation, and Arylation Reactions of the Amino Groups

The amino groups of this compound are nucleophilic and are expected to readily undergo standard reactions such as acylation, alkylation, and arylation.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products could be formed.

Alkylation: The amino groups can be alkylated using alkyl halides. Controlling the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be challenging and often leads to a mixture of products.

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl groups onto the nitrogen atoms.

Cyclization Reactions Involving the Diamine for Fused Heterocycles

The ortho-diamine functionality is a powerful tool for the synthesis of fused heterocyclic systems. The two adjacent amino groups can react with a variety of bifunctional electrophiles to form five- or six-membered rings. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents would lead to the formation of a fused pyrazine (B50134) ring, resulting in a substituted 1,4-dihydrophenazine derivative. Similarly, reaction with phosgene (B1210022) or its equivalents could yield a fused cyclic urea, while reaction with cyanogen (B1215507) bromide could form a diamino-substituted fused imidazole (B134444). The reaction of diamines with triazine precursors is also a known method for building more complex heterocyclic structures. nih.gov

Below is a table summarizing the expected cyclization products:

| Reagent Type | Fused Heterocycle |

| 1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl) | Pyrazine |

| Carboxylic acids or derivatives | Imidazole |

| Phosgene or equivalents | Cyclic Urea |

| Carbon disulfide | Cyclic Thiourea |

| Nitrous acid | Triazole |

Oxidation and Reduction Chemistry of the Quinoline Core

The oxidation and reduction of the quinoline scaffold are fundamental transformations that can lead to a variety of functionalized derivatives. The reactivity of this compound in these reactions is expected to be significantly influenced by its unique substitution pattern.

The nitrogen atom in the quinoline ring is susceptible to oxidation, typically forming a quinoline N-oxide. This transformation is generally achieved using oxidizing agents such as hydrogen peroxide or peracids. nih.gov For this compound, the presence of the electron-donating 2-methyl group would likely facilitate this oxidation. However, the ortho-diamine at the C5 and C6 positions is highly susceptible to oxidation and may react preferentially, potentially leading to the formation of quinone-imine structures or undergoing polymerization, which can complicate the selective N-oxidation of the quinoline core.

The reduction of the quinoline ring typically results in the formation of 1,2,3,4-tetrahydroquinolines. This can be achieved through catalytic hydrogenation or with reducing agents like Hantzsch esters. bldpharm.com The electron-donating groups (methyl and diamine) on the this compound would likely favor the reduction of the pyridine ring. A study on the asymmetric hydrogenation of various quinoline derivatives to 1,2,3,4-tetrahydroquinolines has been successfully applied to the synthesis of key intermediates for antibacterial agents like (S)-flumequine. bldpharm.com While direct data for our target molecule is unavailable, analogous reductions on substituted quinolines provide insight into potential reaction conditions.

Table 1: Examples of Quinoline Core Reduction

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| 2-Methylquinoline (B7769805) | Ru(II) complex, H₂, CH₂Cl₂, 30 °C, 24 h | 2-Methyl-1,2,3,4-tetrahydroquinoline | >99% | bldpharm.com |

| 6-Fluoro-2-methylquinoline | Ru(II) complex, H₂, CH₂Cl₂, 30 °C, 24 h | 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | >99% | bldpharm.com |

| Quinoline | Hantzsch ester, Iodoimidazolinium catalyst, CH₂Cl₂, rt, 1 h | 1,2,3,4-Tetrahydroquinoline | 99% | nih.gov |

C-H Activation and Functionalization Strategies on the Quinoline Scaffold

Direct C-H activation and functionalization have become powerful tools for the modification of heterocyclic scaffolds like quinoline, offering atom- and step-economical synthetic routes. acs.orgacs.org The regioselectivity of these reactions on this compound would be a complex interplay of the directing effects of the nitrogen atom, the fluoro, methyl, and particularly the ortho-diamine substituents.

The quinoline nitrogen can direct ortho-C-H functionalization at the C8 position. However, in our target molecule, this position is already occupied by a fluorine atom. The 2-methyl group could potentially undergo C(sp³)-H activation. iust.ac.ir More significantly, the ortho-diamine group is a powerful directing group. It is anticipated that the amino groups could direct ortho-C-H functionalization at the C7 position. The amino groups themselves can also participate in reactions, for instance, by forming amides that can act as directing groups for further functionalization. youtube.com

Given the electron-rich nature of the carbocyclic ring due to the diamine functionality, electrophilic aromatic substitution-type C-H functionalizations might be favored. However, the strong coordinating ability of the diamine could also lead to catalyst inhibition or alternative reaction pathways. The functionalization of quinoline N-oxides at the C2 and C8 positions is well-documented, suggesting that N-oxidation of the target molecule, if successful, could open up further avenues for functionalization. mdpi.comacs.org

Table 2: Examples of C-H Functionalization on Quinoline Scaffolds

| Substrate | Reagents and Conditions | Product | Position Functionalized | Yield | Reference |

| Quinoline N-oxide | Piperidine, CuI, Toluene, 50 °C | 2-Piperidinylquinoline N-oxide | C2 | 91% | mdpi.com |

| Quinoline N-oxide | 4-Bromoanisole, Pd(OAc)₂, Ag₂CO₃, 130 °C | 2-(4-Methoxyphenyl)quinoline N-oxide | C2 | 56% | mdpi.com |

| 2-Methylquinoline | 2-Styrylaniline, I₂, TBHP, DMSO, 120 °C | 2-(Benzothiazol-2-yl)quinoline derivative | C2-Methyl | 80% | acs.org |

Cascade Reactions and Skeletal Editing of the Quinoline Framework

Cascade reactions, where multiple bonds are formed in a single operation, provide an efficient pathway to complex molecular architectures. For the quinoline framework, various cascade reactions have been developed, often leading to the formation of fused heterocyclic systems. ossila.com The ortho-diamine functionality in this compound is a prime handle for initiating such cascades.

For instance, the reaction of ortho-diamines with dicarbonyl compounds or their equivalents is a classic method for the formation of new heterocyclic rings, such as pyrazines or imidazoles fused to the quinoline scaffold. It is highly probable that this compound would readily undergo such cyclocondensation reactions.

Skeletal editing, the process of altering the core structure of a molecule, is a more advanced concept. While no direct examples exist for the target compound, recent work has shown that quinoline N-oxides can undergo rearrangements and transformations that alter the quinoline framework itself. These reactions are often catalyzed by acids or transition metals and can lead to the formation of other heterocyclic systems like indoles or benzazepines. The specific substitution pattern on this compound would undoubtedly play a crucial role in directing the outcome of any such skeletal editing attempts.

Table 3: Examples of Cascade Reactions Involving Quinoline Synthesis

| Reactants | Reagents and Conditions | Product Type | Yield | Reference |

| Aryl diazonium salts, nitriles, alkynes | Acetonitrile, 60 °C, 1 h | Polysubstituted quinolines | up to 83% | mdpi.com |

| 2-Fluorobenzaldehyde, Heterocyclic Ketene Aminals (HKAs) | Piperidine, EtOH, reflux | 1,3-Diazaheterocycle-fused [1,2-a]quinolines | up to 95% | |

| 2-Aminoacetophenone, 1,3-cyclohexanedione, anthranilamide | p-TSA, solvent-free, 115 °C | Quinoline-fused dihydro/spiro-quinazolinones | up to 87% | iust.ac.ir |

Advanced Materials Science Applications of 8 Fluoro 2 Methylquinoline 5,6 Diamine Derivatives

Organic Electronic Materials

The inherent properties of the 8-fluoro-2-methylquinoline-5,6-diamine scaffold, such as its conjugated π-system and the presence of both electron-donating and electron-withdrawing groups, are highly advantageous for applications in organic electronic devices. These features allow for the tuning of energy levels (HOMO and LUMO), which is critical for efficient charge injection, transport, and recombination in various electronic components.

Development of Organic Semiconductors and Conductors

Quinoline-based materials are actively being investigated for their potential as organic semiconductors. The planar structure and extended π-conjugation of the quinoline (B57606) ring system facilitate intermolecular π-π stacking, which is essential for efficient charge transport. The introduction of a fluorine atom at the 8-position can further enhance semiconductor performance by lowering the LUMO energy level, which can improve electron injection and transport. Additionally, the diamine groups at the 5 and 6 positions can act as electron-donating moieties, influencing the HOMO energy level and potentially leading to p-type or ambipolar semiconducting behavior.

The development of high-mobility emissive organic semiconductors is crucial for advancing optoelectronic devices. Research on quinoline-substituted anthracene (B1667546) isomers has shown that tuning the intermolecular interactions and packing mode in the solid state is key to achieving both high charge carrier mobility and strong emission. nih.gov By strategically modifying the structure of this compound derivatives, it is possible to control their self-assembly and crystalline packing, thereby optimizing their performance as organic semiconductors. For instance, creating a herringbone-packed structure is considered an ideal arrangement for simultaneously achieving high mobility and strong emission. nih.gov

Doping is a common strategy to enhance the conductivity of organic semiconductors. youtube.com The process involves adding dopant molecules that can either donate or accept electrons from the semiconductor, thereby increasing the concentration of charge carriers. youtube.com For derivatives of this compound, the diamine groups could potentially be protonated or complexed to introduce dopants, thus modulating their conductivity.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or as hosts for emissive dopants. researchgate.netuconn.edu The well-known compound tris(8-hydroxyquinoline)aluminum (Alq3) is a benchmark material in OLED technology due to its excellent electron-transporting properties and good thermal stability. researchgate.netuconn.edu

Derivatives of this compound could be engineered to function as efficient components in OLEDs. The fluorine substitution can enhance the electron-transporting capabilities and improve the stability of the material. rsc.orgresearchgate.net The diamine functionality offers sites for further chemical modification, allowing for the attachment of other functional groups to fine-tune the emission color and efficiency. For instance, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and used in a blue OLED with a low turn-on voltage of 2.8 V. researchgate.netuconn.edu

| Compound | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) |

| (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc | 9143 | 2.60 |

| (E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc | 7123 | 2.26 |

Table 1: Performance of OLEDs based on halogen-substituted Zn(II) 8-hydroxyquinolate complexes. rsc.orgresearchgate.net

Incorporation in Dye-Sensitized Solar Cells (DSSCs)

The conjugated structure of quinoline derivatives makes them suitable for use as components in dye-sensitized solar cells (DSSCs). ossila.com They can be incorporated into the dye sensitizer, which is responsible for light absorption and electron injection into the semiconductor photoanode (typically TiO2). The diamine groups on the this compound core can act as an electron donor, a crucial component of a D-π-A (Donor-π bridge-Acceptor) dye sensitizer.

The performance of quinoline-based dyes in DSSCs can be optimized by modifying their molecular structure. For example, research on new dyes with a D-A-π-A structure, where quinoline acts as the π-bridge, has shown that the choice of the auxiliary acceptor can significantly impact the photovoltaic performance. researchgate.net A dye incorporating benzothiadiazole as the auxiliary acceptor achieved a power conversion efficiency of 5.21%. researchgate.net Furthermore, theoretical studies using DFT and TD-DFT have been employed to design and analyze donor-functionalized quinoline-based sensitizers, suggesting that modifications to the donor group can enhance DSSC efficiency. nih.gov

The introduction of a fluorine atom can also be beneficial in the context of DSSCs. Fluorine's high electronegativity can influence the electronic properties of the dye, potentially leading to improved charge separation and reduced recombination rates.

| Dye | Jsc (mA/cm²) | Voc (V) | Power Conversion Efficiency (%) |

| BIM2 (with Benzothiadiazole acceptor) | 11.53 | 0.627 | 5.21 |

Table 2: Photovoltaic performance of a quinoline-based D-A-π-A dye in a DSSC. researchgate.net

Fluorescent and Phosphorescent Materials

The rigid and planar structure of the quinoline ring system provides an excellent foundation for the design of fluorescent and phosphorescent materials. The emission properties can be readily tuned by introducing various functional groups onto the quinoline core.

Design and Synthesis of Emitters for Optoelectronic Devices

Derivatives of this compound are promising candidates for the development of novel emitters for optoelectronic devices like OLEDs. The combination of the electron-donating diamine groups and the electron-withdrawing fluorine atom can create an intramolecular charge transfer (ICT) character in the excited state, which often leads to strong fluorescence.

The synthesis of highly efficient red phosphorescent emitters has been demonstrated using extended π-conjugated thieno[3,2-c]quinoline derivatives as cyclometalating ligands in iridium(III) complexes. rsc.org These complexes exhibit intense red phosphorescence, and OLEDs fabricated with them have shown high external quantum efficiencies of up to 22.9%. rsc.org This indicates that the quinoline scaffold, when appropriately functionalized, can be a key component in high-performance phosphorescent emitters.

Furthermore, quinoline-containing diarylethenes have been shown to exhibit "turn-on" fluorescence and room temperature phosphorescence (RTP) through simple structural modifications. nih.gov This highlights the versatility of the quinoline core in creating materials with diverse and desirable photophysical properties for applications in optoelectronics and sensing.

| Complex | Emission Peak (nm) | External Quantum Efficiency (%) |

| (ptq)2Ir(acac) | 610-620 | 22.9 |

Table 3: Performance of a red phosphorescent OLED based on a thieno[3,2-c]quinoline-ligated Iridium(III) complex. rsc.org

Studies on Triplet Exciton (B1674681) Diffusion Lengths in Thin Films

In many optoelectronic devices, particularly those relying on phosphorescence or triplet-triplet annihilation, the diffusion of triplet excitons plays a critical role in determining device efficiency. nih.gov The triplet exciton diffusion length (LD) is a measure of the average distance a triplet exciton can travel before decaying. rsc.org

While direct studies on the triplet exciton diffusion in thin films of this compound derivatives are not yet available, research on archetypal fluorescent organic semiconductors provides valuable insights. Methods have been developed to measure the triplet LD in thin films, with values typically falling in the range of 15–30 nm. rsc.org The diffusion of triplet excitons is generally understood to occur via the Dexter transfer mechanism, which is a short-range process dependent on the overlap of molecular orbitals. psu.edu

The molecular packing and crystallinity of the thin film can significantly influence the triplet exciton diffusion length. psu.edu Therefore, controlling the deposition conditions and post-processing of thin films made from derivatives of this compound would be crucial for optimizing their performance in devices that rely on triplet exciton transport. Introducing a mediator molecule into the film is a strategy that has been explored to decouple triplet exciton diffusion and annihilation processes, which can be beneficial for applications like photon upconversion. nih.gov

Polymeric Materials: Polyquinolines

Polyquinolines have emerged as a significant class of high-performance polymers, distinguished by their exceptional thermal stability, mechanical strength, and unique optoelectronic properties. rsc.org The incorporation of the quinoline moiety into the polymer backbone imparts a rigid-rod character, leading to materials with high glass transition temperatures and excellent chemical resistance. The versatility of polyquinoline synthesis allows for the incorporation of various functional groups, enabling the tailoring of their properties for specific advanced materials science applications.

Synthesis of Polyquinoline Frameworks using this compound as a Monomer

While direct experimental data on the polymerization of this compound is not extensively documented in publicly available literature, the synthesis of polyquinolines from aromatic diamine monomers is a well-established field. Generally, polyquinolines are synthesized through acid-catalyzed reactions that form the quinoline ring in the polymer backbone. A common and effective method is the Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group.

In the case of using this compound as an AA-type monomer, it would typically be reacted with a BB-type monomer containing two activated carbonyl groups. A potential synthetic route could involve the polycondensation of this compound with a bis(β-diketone) or a similar difunctional monomer in a suitable solvent system, often a mixture of m-cresol (B1676322) and polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). researchgate.net The reaction proceeds via an acid-catalyzed condensation to form the new quinoline rings, thus extending the polymer chain.

Another plausible approach is an AA/BB-type aza-Diels–Alder polymerization reaction. rsc.org This method offers a modular and high-yield route to polyquinolines. In this scenario, the diamine monomer could be transformed into a di-imine intermediate, which would then undergo aza-Diels-Alder cycloaddition with a suitable diene-containing monomer.

The general reaction scheme for the polycondensation of an aromatic diamine with a bis(acetyl) aromatic monomer to form a polyquinoline is depicted below:

General Polyquinoline Synthesis via Friedländer Reaction

Investigation of Optical and Electrical Properties of Polymeric Derivatives

The optical and electrical properties of polyquinolines are of significant interest for their application in electronic and optoelectronic devices. While specific data for polymers derived from this compound are not available, the properties of analogous fluorinated and non-fluorinated polyquinolines provide valuable insights.

Optical Properties:

Polyquinolines typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) region and are often fluorescent, emitting light in the blue-green part of the spectrum. The introduction of fluorine atoms into the polymer backbone can influence the optical properties in several ways. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a blue shift in the absorption and emission spectra. nih.gov

The photoluminescence (PL) quantum yields of polyquinolines can be quite high, making them suitable for applications in light-emitting diodes (LEDs). The specific wavelengths of absorption and emission can be tuned by modifying the chemical structure of the polymer, for instance, by introducing different substituents on the quinoline ring or by using different co-monomers.

Electrical Properties:

Polyquinolines are generally considered to be wide bandgap semiconductors. dtic.mil The electrical conductivity of pristine polyquinolines is typically low. However, their conductivity can be significantly increased through doping. Both n-type (electron-donating) and p-type (electron-accepting) doping can be achieved, although n-type doping is often more readily accomplished in polyquinolines. dtic.mil The introduction of fluorine atoms can enhance the electron-accepting properties of the polymer, potentially improving its performance as an n-type material.

The electrochemical properties of polyquinolines can be investigated using techniques such as cyclic voltammetry. These studies provide information about the oxidation and reduction potentials of the polymer, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical bandgap can be estimated from these measurements and often correlates well with the optical bandgap determined from UV-Vis spectroscopy. dtic.mil

Table 1: Typical Optical and Electrical Properties of Aromatic Polyquinolines

| Property | Typical Value Range |

| Optical Bandgap (E_g^opt) | 2.0 - 3.1 eV dtic.mil |

| Photoluminescence (PL) Emission Maximum | 450 - 550 nm researchgate.net |

| Electron Affinity | 2.6 - 3.5 eV dtic.milresearchgate.net |

| Ionization Potential | 4.8 - 5.5 eV dtic.mil |

| Electrical Conductivity (undoped) | 10⁻¹² - 10⁻¹⁰ S/cm |

| Electrical Conductivity (doped) | 10⁻³ - 10 S/cm dtic.mil |

Fabrication and Characterization of Thin Films for Electronic Applications

The ability to process polymers into high-quality thin films is crucial for their use in electronic devices. Polyquinolines, particularly those soluble in organic solvents, can be fabricated into thin films using various deposition techniques. researchgate.net

Fabrication Techniques:

Common methods for depositing polyquinoline thin films include spin coating, drop casting, and thermal evaporation. alicat.comkorvustech.com Spin coating is a widely used technique that allows for the formation of uniform films with controlled thickness by depositing a polymer solution onto a spinning substrate. researchgate.net For polymers that are not readily soluble, thermal evaporation under high vacuum can be employed, where the polymer is heated until it sublimes and then condenses onto the substrate. alicat.com Plasma polymerization is another technique that can be used to deposit thin polymer films from monomer vapors. qut.edu.au

Characterization of Thin Films:

Once fabricated, the thin films are extensively characterized to evaluate their properties and suitability for electronic applications.

Morphological and Structural Characterization: Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to study the surface topography and morphology of the films. researchgate.net X-ray Diffraction (XRD) can provide information on the degree of crystallinity of the polymer film.

Optical Characterization: UV-Vis spectroscopy is used to determine the absorption characteristics and the optical bandgap of the thin film. Photoluminescence (PL) spectroscopy is employed to study the emission properties. researchgate.net

Electrical Characterization: The electrical conductivity of the thin films is measured using techniques like the four-point probe method. The performance of the polyquinoline films in electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), is evaluated by measuring their current-voltage (I-V) characteristics and other device-specific parameters. qut.edu.au

Table 2: Common Techniques for Thin Film Fabrication and Characterization

| Process | Technique | Information Obtained |

| Fabrication | Spin Coating | Uniform film thickness, suitable for soluble polymers researchgate.net |

| Thermal Evaporation | Applicable for insoluble polymers, high purity films alicat.com | |

| Plasma Polymerization | Conformal coatings from monomer vapor qut.edu.au | |

| Characterization | Atomic Force Microscopy (AFM) | Surface topography, roughness |

| Scanning Electron Microscopy (SEM) | Surface morphology, film structure researchgate.net | |

| UV-Visible Spectroscopy | Optical absorption, bandgap determination researchgate.net | |

| Photoluminescence Spectroscopy | Emission properties, quantum yield researchgate.net | |

| Four-Point Probe | Electrical conductivity |

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Green Chemistry Approaches: Employing principles of green chemistry to minimize solvent use, reduce energy consumption, and utilize non-toxic, renewable starting materials. This includes exploring one-pot reactions and catalytic methods to reduce intermediate workup and purification steps.

C-H Functionalization: Direct C-H functionalization offers a powerful and atom-economical strategy to introduce substituents onto the quinoline (B57606) core. Developing selective methods for the late-stage introduction of the fluoro and amino groups could dramatically shorten synthetic sequences.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Adapting and optimizing synthetic routes for flow reactors could enable more efficient and reproducible production of 8-Fluoro-2-methylquinoline-5,6-diamine.

A comparison of potential synthetic strategies highlights the need for more efficient methods.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Classical Multistep Synthesis | Well-understood reaction mechanisms. | Low overall yield, significant waste, harsh conditions. |

| Catalytic C-H Functionalization | High atom economy, reduced step count. | Regioselectivity control, catalyst cost and sensitivity. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup cost, potential for clogging, reaction optimization. |

| One-Pot Reactions | Reduced workup, time and resource efficient. | Reagent compatibility, complex optimization. |

This interactive table compares various synthetic strategies for producing this compound, outlining their respective advantages and challenges.

Advancements in Asymmetric Synthesis for Chiral Fluoro-Diamino Quinolines

While this compound itself is achiral, its diamino functionality serves as a versatile handle for the synthesis of chiral derivatives. The development of asymmetric methods to produce enantiomerically pure quinoline-based compounds is a burgeoning field with significant implications for drug discovery and catalysis. researchgate.net Future directions include:

Chiral Ligand Synthesis: Using the diamino group of the title compound as a foundation to build novel chiral ligands for transition metal catalysis. These ligands could be employed in a wide range of asymmetric transformations. thieme-connect.com

Organocatalysis: Exploring the use of chiral organocatalysts to induce stereoselectivity in reactions involving derivatives of this compound.

Enantioselective Reactions: Developing catalytic asymmetric reactions, such as the inverse-electron-demand Diels-Alder reaction, to construct chiral tetrahydroquinoline cores from precursors related to this compound. nih.govacs.org

Integration of Machine Learning and AI in Molecular Design and Reaction Prediction

The vast chemical space of possible quinoline derivatives makes traditional, intuition-driven discovery a slow process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this area. scholar9.comnih.gov

Predictive Modeling: AI models can be trained on existing data to predict the physicochemical properties, biological activities, and synthetic accessibility of novel quinoline derivatives. doaj.orgmdpi.com This allows for the in silico screening of vast virtual libraries to identify promising candidates before committing to laboratory synthesis.

Reaction Outcome and Solvent Prediction: ML algorithms are being developed to predict the most likely products of a chemical reaction and to suggest optimal reaction conditions, including the choice of solvent. researchgate.netibm.comyoutube.com Applying these tools to the synthesis of this compound and its analogs could significantly accelerate the development of efficient synthetic pathways. youtube.com

Retrosynthesis: AI-powered retrosynthesis tools can propose novel synthetic routes to a target molecule, potentially uncovering more efficient or innovative pathways that a human chemist might overlook. researchgate.net

Table 2: Applications of AI/ML in Quinoline Chemistry

| Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using models to forecast characteristics like solubility, toxicity, and bioactivity. mdpi.com | Prioritizes high-potential candidates for synthesis, reducing wasted effort. |

| Reaction Prediction | Algorithms predict the major product of a reaction given reactants and conditions. youtube.com | Accelerates reaction discovery and optimization. |

| Retrosynthesis Planning | AI suggests disconnection strategies to design synthetic routes from target to starting materials. researchgate.net | Uncovers novel and more efficient synthetic pathways. |

| Site Selectivity | Predicting the most reactive site for functionalization on a complex molecule like quinoline. doaj.org | Guides the design of selective synthetic steps. |

This interactive table summarizes the key applications of Artificial Intelligence and Machine Learning in the context of quinoline chemistry research and development.

Exploration of Novel Functional Materials Incorporating this compound

The unique electronic properties and bidentate chelation site of this compound make it an attractive building block for advanced functional materials.

Metal-Organic Frameworks (MOFs): The diamino group can act as a linker to coordinate with metal ions, forming porous MOFs. nih.govmdpi.com These materials could be investigated for applications in gas storage, separation, catalysis, and drug delivery. researchgate.netanu.edu.au The fluorine atom could impart specific properties to the MOF, such as hydrophobicity or altered electronic behavior.

Conducting Polymers: Incorporation of the quinoline unit into a polymer backbone could lead to new semiconducting or conducting materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Stimuli-Responsive Materials: The quinoline nitrogen and amino groups can be sensitive to pH changes. This property could be exploited to create smart materials that change their properties (e.g., color, fluorescence, or solubility) in response to external stimuli. mdpi.com

Polymer Composites: Integrating drug-loaded MOFs based on this quinoline into biodegradable polymers like polycaprolactone (B3415563) (PCL) could lead to advanced composite materials for sustained drug release. mdpi.com

Multidisciplinary Approaches for a Deeper Understanding of Structure-Reactivity-Application Relationships

A comprehensive understanding of this compound requires a collaborative, multidisciplinary approach that bridges the gap between synthesis, characterization, and application.

Computational and Experimental Synergy: Combining high-level computational studies (e.g., Density Functional Theory) with empirical experimental data is crucial. acs.org This synergy can elucidate reaction mechanisms, predict spectroscopic properties, and rationalize observed structure-activity relationships (SAR). nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of its biological or material properties is essential. rsc.orgyoutube.commdpi.com For instance, understanding how the position of the fluorine atom or the nature of substituents on the amino groups affects activity is key to designing more potent or efficient molecules. nih.gov

Advanced Spectroscopic Analysis: Utilizing advanced techniques like 2D NMR, X-ray crystallography, and fluorescence spectroscopy to precisely characterize the structure and photophysical properties of the compound and its derivatives is fundamental for understanding its behavior at a molecular level.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-2-methylquinoline-5,6-diamine, and what analytical techniques are critical for confirming its structure?

- Methodology : Synthesis typically involves multi-step reactions starting from fluorinated quinoline precursors. For example, bromomethyl intermediates (e.g., 8-(Bromomethyl)-6-fluoroquinoline) can serve as key precursors for introducing methyl and diamine groups via nucleophilic substitution or coupling reactions .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., fluorine at C8, methyl at C2). Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like NH₂ in diamines. For instance, quinoline-based diamines exhibit NH₂ stretching vibrations near 3200 cm⁻¹ in IR .

Q. How does the fluorine substituent at position 8 influence the chemical reactivity of quinoline derivatives compared to other halogen substitutions?

- Methodology : Fluorine’s strong electron-withdrawing effect alters electronic density, enhancing electrophilic substitution at electron-rich positions (e.g., C5 and C6 in quinoline). Comparative studies with chloro or bromo substituents show fluorine’s unique role in stabilizing intermediates during synthesis. For example, fluorinated quinolines often require milder reaction conditions than their chloro analogs due to reduced steric hindrance .

- Data Analysis : ¹⁹F NMR is particularly useful for tracking fluorinated intermediates, as seen in studies of 8-hydroxy-6,7-difluoroquinolines .

Q. What are the optimal conditions for purifying this compound, and how can researchers address common by-products?

- Methodology : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) effectively separates diamine derivatives. Recrystallization using ethanol or methanol improves purity. For example, quinoline-based imidazoles achieve >75% purity after two recrystallization cycles .

- By-Product Mitigation : Monitor reactions via thin-layer chromatography (TLC) to detect intermediates early. Adjust stoichiometry of amine reagents to minimize unreacted starting materials .

Advanced Research Questions

Q. In studies where this compound exhibits contradictory biological activity data, what methodological approaches can resolve these discrepancies?

- Methodology :

- Structural Variation : Modify substituents (e.g., replacing methyl with bulkier groups) to assess steric effects on activity. Studies on TLR7 agonists demonstrate that aryl substituents significantly alter bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate them with experimental results. For example, fluorinated quinolines with lower HOMO energies often show enhanced binding to biological targets .

Q. How can the diamine groups in this compound be leveraged to design coordination complexes, and what spectroscopic methods validate their formation?

- Methodology :

- Coordination Chemistry : React the diamine with transition metals (e.g., Cu²⁺, Zn²⁺) in anhydrous solvents. The NH₂ groups act as bidentate ligands, forming stable chelates.

- Validation : X-ray crystallography confirms complex geometry, while UV-Vis spectroscopy detects metal-to-ligand charge transfer bands. For example, quinoline diamines with Cu²⁺ exhibit absorption peaks near 450 nm .

Q. What strategies are effective in modulating the electronic properties of this compound for applications in optoelectronic materials?

- Methodology :

- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at C5/C6 to enhance charge transport. Studies on carbazole-triazine hybrids show that donor-acceptor architectures achieve >90% photoluminescence quantum yield (PLQY) .

- Device Fabrication : Incorporate the compound into organic light-emitting diodes (OLEDs) as an emissive layer. Optimize film morphology via thermal evaporation to reduce exciton quenching .

Q. When encountering low yields in the synthesis of this compound, what catalytic systems or reaction parameters should be optimized?

- Methodology :

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions. For example, Suzuki-Miyaura reactions using Pd catalysts achieve up to 95% yield in quinoline functionalization .

- Parameter Optimization : Adjust reaction temperature (60–100°C) and solvent polarity (e.g., DMF for polar intermediates). Lower temperatures often favor diamine formation over side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.